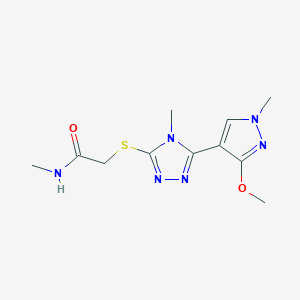
2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde, also known as DFPFA, is a chemical compound with the molecular formula C13H7F3O2. It is a yellow crystalline solid that has been used in scientific research for its potential applications in the field of medicinal chemistry. The compound is synthesized through a series of chemical reactions, and its mechanism of action is not yet fully understood. In
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Fluorinated benzaldehydes, including compounds similar to "2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde," have been used in the synthesis of anticancer agents. For example, fluorinated analogs of combretastatin A-4 were synthesized using fluorinated benzaldehydes. These compounds retained the potent cell growth inhibitory properties of combretastatin A-4, demonstrating significant potential in cancer treatment (Lawrence et al., 2003).
Biological Properties and Receptor Affinity
Research on fluorinated compounds, such as those derived from fluorobenzaldehydes, has shown that these molecules can have specific biological activities and receptor affinities. For instance, fluorinated norepinephrines exhibit distinct adrenergic agonist properties, influenced by the position of the fluorine substituent, demonstrating the importance of fluorination in modulating biological activity (Kirk et al., 1979).
Conformational Analysis
The conformational analysis of fluorinated benzaldehydes provides insights into the effects of fluorine substitution on molecular geometry and isomerism. Such studies are crucial for understanding the physicochemical properties of fluorinated organic compounds, which are relevant for drug design and material science (Abraham et al., 1997).
Synthesis of Fluorinated Materials
Fluoroform has been used as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives, showcasing the versatility of fluorinated compounds in synthesizing materials with potentially unique properties (Thomoson & Dolbier, 2013).
Photoredox Catalysis
In the field of synthetic organic chemistry, the development of new protocols for the fluoromethylation of various skeletons has been a focus. Fluorinated analogs, including those derived from fluorobenzaldehydes, play a critical role in photoredox catalysis, enabling the efficient and selective introduction of fluoromethyl groups into organic compounds (Koike & Akita, 2016).
Propriétés
IUPAC Name |
2-(3,5-difluorophenoxy)-5-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-1-2-13(8(3-9)7-17)18-12-5-10(15)4-11(16)6-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCPVXZZCAVTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)OC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid](/img/structure/B2669468.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669470.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2669479.png)


![N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide](/img/structure/B2669482.png)

